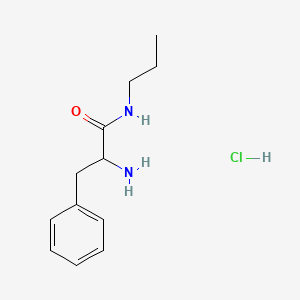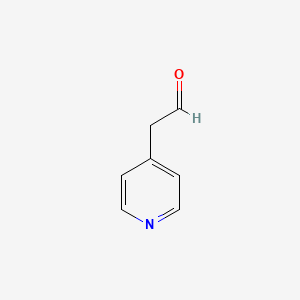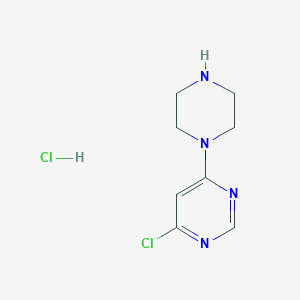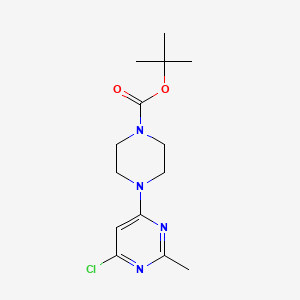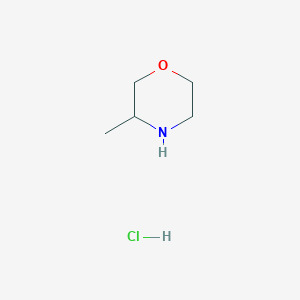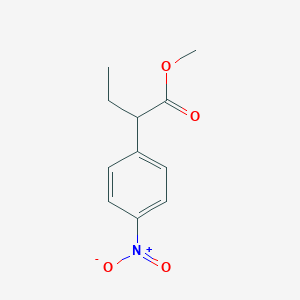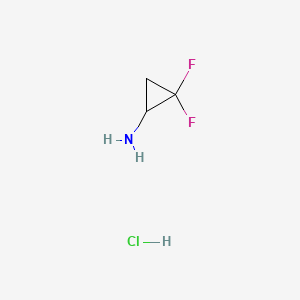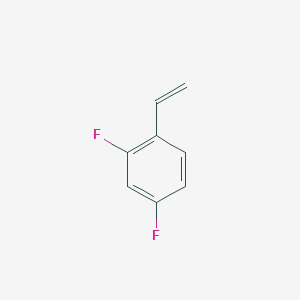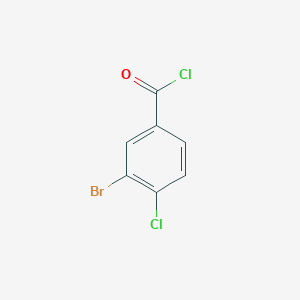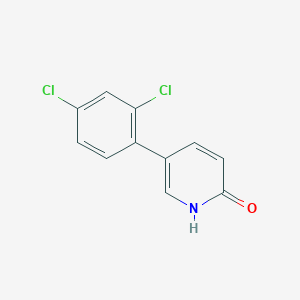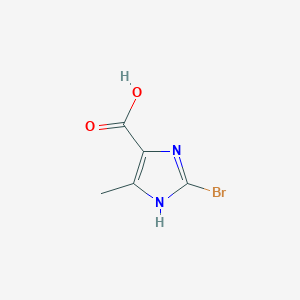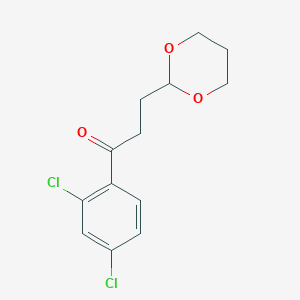
2,4'-Dichloro-3-(1,3-dioxan-2-yl)propiophénone
Vue d'ensemble
Description
2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is an organic compound with the molecular formula C13H14Cl2O3 It is characterized by the presence of two chlorine atoms attached to the phenyl ring and a 1,3-dioxane ring attached to the propiophenone moiety
Applications De Recherche Scientifique
2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone typically involves the following steps:
Formation of the 1,3-dioxane ring: This can be achieved by the reaction of ethylene glycol with an appropriate aldehyde or ketone in the presence of an acid catalyst.
Chlorination: The phenyl ring is chlorinated using chlorine gas or other chlorinating agents under controlled conditions to introduce the chlorine atoms at the desired positions.
Coupling Reaction: The 1,3-dioxane ring is then coupled with the chlorinated phenyl ring through a Friedel-Crafts acylation reaction using an appropriate acylating agent and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of 2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone follows similar synthetic routes but on a larger scale. The process involves:
Batch or continuous reactors: To ensure efficient mixing and reaction control.
Purification steps: Including distillation, crystallization, or chromatography to obtain the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups on the phenyl ring.
Mécanisme D'action
The mechanism of action of 2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2’,3’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone
- 2,3-Dichloro-1,4-dioxane
Uniqueness
2’,4’-Dichloro-3-(1,3-dioxan-2-yl)propiophenone is unique due to the specific positions of the chlorine atoms on the phenyl ring and the presence of the 1,3-dioxane ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various research applications.
Propriétés
IUPAC Name |
1-(2,4-dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2O3/c14-9-2-3-10(11(15)8-9)12(16)4-5-13-17-6-1-7-18-13/h2-3,8,13H,1,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYKSNJIXSWYGFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CCC(=O)C2=C(C=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90604612 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884504-46-5 | |
| Record name | 1-(2,4-Dichlorophenyl)-3-(1,3-dioxan-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90604612 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
